molecular formula C13H12N2S B5889074 2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole

2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole

Cat. No.: B5889074
M. Wt: 228.31 g/mol
InChI Key: DKSNBEKKVJAXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole, also known as MTITI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The exact mechanism of action of 2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole is not yet fully understood, but it is believed to act on various signaling pathways in the body. This compound has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and protect neurons from oxidative stress. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole in scientific research is its unique chemical structure, which may allow for the development of novel therapeutic agents. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research on 2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.

Synthesis Methods

2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole can be synthesized using a variety of methods, including the reaction of 2-methylindole with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a base. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of N-acyl imidazoles as intermediates.

Scientific Research Applications

2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-indole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to have potential as a neuroprotective agent, as well as potential anti-cancer activity.

Properties

IUPAC Name

2-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-8-13(12-7-16-9(2)15-12)10-5-3-4-6-11(10)14-8/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNBEKKVJAXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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